4-Bromophenyl 4-ethoxybenzoate

Description

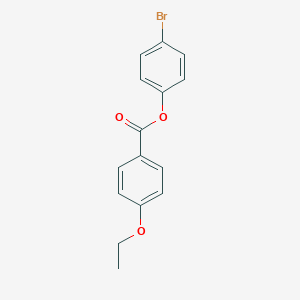

4-Bromophenyl 4-ethoxybenzoate is an aromatic ester compound characterized by a bromine-substituted phenyl group linked via an ester bond to a 4-ethoxybenzoate moiety. This compound belongs to a broader class of benzoate esters, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable physicochemical properties .

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

(4-bromophenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C15H13BrO3/c1-2-18-13-7-3-11(4-8-13)15(17)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |

InChI Key |

SLARLWAZZWQLKB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Benzoate Esters

Antimicrobial and Antioxidant Effects

- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine : Demonstrates potent activity against Enterococcus faecium (MIC = 3.12 µg/mL) and antioxidant capacity (IC₅₀ = 12.5 µM in DPPH assay) .

- 4-Bromophenyl-containing pyridazinones: Act as agonists for formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in human neutrophils .

- 4-Bromophenyl derivative (4h): Shows antitrypanosomal activity (CC₅₀ = 5.8 µM), comparable to the reference drug benznidazole .

Table 2: Bioactivity of Bromophenyl Derivatives

Nonlinear Optical (NLO) Properties

The bromine atom enhances hyperpolarizability (βHRS) due to its electron-withdrawing effect. For instance:

- (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one : βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ .

- 4-DMDBA (dibenzylideneacetone derivative) : βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to extended π-conjugation . Ethoxy groups in 4-ethoxybenzoate may further modulate electron density, though experimental data for 4-bromophenyl 4-ethoxybenzoate remain uncharacterized.

Q & A

Q. What are the recommended synthetic routes for 4-Bromophenyl 4-ethoxybenzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification. A common method involves reacting 4-bromophenol with 4-ethoxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester linkage and substituent positions. Aromatic protons typically appear in the 6.5–8.0 ppm range.

- FT-IR : Peaks at ~1700 cm (ester C=O stretch) and ~1250 cm (C-O stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention.

- Storage : Keep in airtight containers away from light and oxidizing agents. Follow OSHA and REACH guidelines for hazardous waste disposal .

Q. How can researchers assess the purity of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point Analysis : Compare observed melting points with literature values to detect polymorphic contamination.

- Elemental Analysis : Verify C, H, Br, and O percentages within ±0.4% of theoretical values .

Q. What are the primary research applications of this compound?

- Material Science : Study liquid crystal behavior or polymer additives due to its rigid aromatic structure.

- Pharmaceutical Intermediates : Serve as a precursor for bioactive molecules via Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and differentiated?

- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELXL ) resolves crystal packing and hydrogen-bonding networks.

- Thermal Analysis : DSC identifies phase transitions (e.g., melting points of polymorphs). TGA monitors thermal stability.

- Raman Spectroscopy : Detects subtle lattice vibrations unique to each polymorph .

Q. What methodologies are used to analyze the mechanical properties of this compound crystals?

- Nanoindentation : Quantify hardness and elasticity modulus.

- Reversible Bending Tests : Apply controlled stress to assess elastic/plastic deformation. For example, Saha et al. (2018) observed polymorph-dependent plasticity in a related compound using micro-mechanical testing .

Q. How can computational modeling aid in understanding the crystal structure of this compound?

- DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces.

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer.

- Molecular Dynamics (MD) : Simulate thermal behavior and phase transitions .

Q. How should researchers address contradictions in experimental data (e.g., varying melting points or solubility)?

- Polymorph Screening : Use solvent-drop grinding or slurry crystallization to isolate different forms.

- Purity Verification : Cross-check with HPLC and elemental analysis to rule out impurity effects.

- Environmental Controls : Document humidity and temperature during experiments, as these can influence crystal packing .

Q. What are the environmental and stability considerations for this compound in long-term studies?

- Photostability : Conduct UV-accelerated degradation tests to assess light sensitivity.

- Hydrolytic Stability : Monitor ester bond cleavage under acidic/basic conditions via H NMR.

- Ecotoxicity : Follow OECD guidelines for biodegradability testing; brominated aromatics may require specialized disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.